2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
CAS No.: 1404195-03-4
VCID: VC2725073
Molecular Formula: C9H9ClF2O
Molecular Weight: 206.61 g/mol
* For research use only. Not for human or veterinary use.
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene - 1404195-03-4](/images/structure/VC2725073.png)
Description |
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a complex organic compound characterized by its unique chemical structure, which includes a benzene ring substituted with two methyl groups and a chloro(difluoro)methoxy group. This compound belongs to the broader category of halogenated aromatic compounds, known for their diverse applications in chemistry and biology. Synthesis and PreparationThe synthesis of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene typically involves the modification of a suitable precursor, such as 1,4-dimethylbenzene (p-xylene), through a series of chemical transformations. These transformations may include halogenation reactions followed by the introduction of the chloro(difluoro)methoxy group under controlled conditions. Synthetic Routes
Chemical Reactions and Applications2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene can undergo various chemical reactions due to its reactive functional groups. These reactions are crucial for its applications in organic synthesis and materials science. Types of Reactions
Applications
Biological Activity and Research FindingsWhile specific biological activity data for 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is limited, compounds with similar structures have shown potential in biological applications due to their ability to interact with enzymes and receptors through halogen bonding. Potential Biological Applications
Research Findings
|
---|---|
CAS No. | 1404195-03-4 |
Product Name | 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene |
Molecular Formula | C9H9ClF2O |
Molecular Weight | 206.61 g/mol |
IUPAC Name | 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene |
Standard InChI | InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3 |
Standard InChIKey | XKLPUNBYFRPRQZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OC(F)(F)Cl |
Canonical SMILES | CC1=CC(=C(C=C1)C)OC(F)(F)Cl |
PubChem Compound | 71669250 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume